molecular formula C6H5BrClNO B1283119 5-Bromo-4-chloro-2-methylpyridine 1-oxide CAS No. 103971-43-3

5-Bromo-4-chloro-2-methylpyridine 1-oxide

Cat. No. B1283119
M. Wt: 222.47 g/mol
InChI Key: IZXSYVQEPYNCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-2-methylpyridine 1-oxide is a halogenated pyridine derivative, which is a class of compounds that have garnered interest due to their potential applications in medicinal chemistry and as building blocks for complex molecular structures. The presence of multiple halogens and a methyl group on the pyridine ring can influence the reactivity and physical properties of the compound, making it a versatile intermediate for various chemical transformations .

Synthesis Analysis

The synthesis of halogenated pyridines often involves regioselective halogenation and functionalization strategies. For instance, the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines has been achieved through Stille coupling and bromination reactions, which could be analogous to the synthesis of 5-Bromo-4-chloro-2-methylpyridine 1-oxide . Additionally, the chemoselective functionalization of related compounds, such as 5-bromo-2-chloro-3-fluoropyridine, has been described using palladium-catalyzed amination conditions, which may be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the position of the halogen substituents on the pyridine ring, which can significantly affect the electronic distribution and steric hindrance within the molecule. For example, the crystal structure of a related compound, (E)2-(3'-Bromo-5'-chloro-salicylidene amino)-4-methyl Pyridine, has been determined, showing a nearly coplanar arrangement of the benzene and pyridine rings . This structural information can provide insights into the conformational preferences of 5-Bromo-4-chloro-2-methylpyridine 1-oxide.

Chemical Reactions Analysis

The reactivity of halogenated pyridines is influenced by the nature and position of the substituents. The presence of bromo and chloro groups can facilitate nucleophilic aromatic substitution reactions (SNAr), as demonstrated by the selective substitution of halogens in various pyridine derivatives . The introduction of a methyl group can further modulate the reactivity, potentially leading to unique reaction pathways for 5-Bromo-4-chloro-2-methylpyridine 1-oxide.

Physical and Chemical Properties Analysis

Halogenated pyridines exhibit distinct physical and chemical properties based on their molecular structure. The ultraviolet absorption spectra of 4-chloro- and bromopyridine N-oxides have been measured, revealing two absorption regions related to the excitation of non-bonding and π-electrons . These spectral properties could be relevant to the analysis of 5-Bromo-4-chloro-2-methylpyridine 1-oxide. Furthermore, the immobilization of 2-chloro-5-bromopyridine on polystyrene suggests potential applications in solid-phase synthesis, which may extend to the compound of interest .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound 5-Bromo-4-chloro-2-methylpyridine 1-oxide has been utilized in the synthesis of various chemical complexes. For example, a study involved the synthesis of copper(II) and oxido-vanadium(IV) complexes using a similar compound, 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol. This process involves multiple stages, including the removal of specific groups and complete thermal decomposition to metal oxide (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).

Crystal Structure and Antibacterial Activity

  • Another study focused on a Schiff base compound closely related to 5-Bromo-4-chloro-2-methylpyridine 1-oxide. It was synthesized and analyzed for its crystal structure and antibacterial activities. This compound showed excellent antibacterial properties, which highlights the potential biological applications of similar compounds (Wang, Nong, Sht, & Qi, 2008).

Spectroscopic Properties

  • The ultraviolet absorption spectra of compounds like 4-chloro- and bromopyridine N-oxides, which are structurally similar to 5-Bromo-4-chloro-2-methylpyridine 1-oxide, have been studied. The research provided insights into the electronic transitions involving oxygen non-bonding electrons and π-electrons, crucial for understanding the photophysical properties of such compounds (Hata, 1956).

Synthesis of Nicotine Insecticides

  • A circular microreaction method was developed for the synthesis of 3-methylpyridine-N-oxide, an intermediate in preparing 2-chloro-5-methylpyridine, which can synthesize nicotine insecticides. This method offers a safer and more efficient production process, highlighting the compound's significance in the agricultural sector (Sang, Huang, & Xu, 2020).

Molecular Structures and Vibrational Spectra

  • The molecular structures and vibrational spectra of similar N-oxide compounds have been determined, providing valuable information on the structural and electronic characteristics of these molecules. Such data are crucial for understanding the chemical behavior and potential applications of compounds like 5-Bromo-4-chloro-2-methylpyridine 1-oxide (Chiang & Song, 1983).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage .

properties

IUPAC Name

5-bromo-4-chloro-2-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-4-2-6(8)5(7)3-9(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXSYVQEPYNCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=[N+]1[O-])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40546634
Record name 5-Bromo-4-chloro-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-2-methylpyridine 1-oxide

CAS RN

103971-43-3
Record name 5-Bromo-4-chloro-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-2-methyl-4-nitropyridine oxide (7.0 g, 30 mmol) was refluxed in conc. HCl (80 mL) for 16 hrs. The mixture was allowed to cool to room temperature, partially concentrated and then neutralized by NaOH (10N) to pH 7. The crude was partitioned between CHCl3 and water. The organic solution was separated, dried and concentrated to yield 5-bromo-4-chloro-2-methylpyridine oxide as a white solid (6.71 g). MS [M+H]+: 223.7; tR=1.91 min. (method 1).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 5-bromo-4-nitro-2-picoline-N-oxide (30.0 g) in dichloromethane (250 ml) was cooled at 10°, and a solution of phosphoryl chloride (35.5 ml) in dichloromethane (200 ml) added over 15 minutes. The mixture was heated under reflux for 5 hours, allowed to cool to ambient temperature, and allowed to stand for 16 hours. After pouring onto ice (300 ml) and stirring for 15 minutes, the mixture was basified to pH 10 using concentrated aqueous sodium hydroxide. The organic phase was separated off, and the aqueous phase further extracted with chloroform (2×100 ml). The combined organic phases were dried (K2CO3) and stripped to a solid, which was triturated with petroleum ether (40-60), filtered, washed and dried to yield 4-chloro-5-bromo-2-picoline-N-oxide, 24.08 g, m.p. 121°-4° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
35.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4.2 mL (46 mmol) phosphorus oxychloride in 20 mL DCM were added dropwise at 10° C. to 3.6 g (15 mmol) 5-bromo-2-methyl-4-nitropyridine-1-oxide in 30 mL DCM. The reaction mixture was then refluxed for 5 h, then added to ice water and adjusted to a pH of 10 with 4N aqueous sodium hydroxide solution. The organic phase was separated off and the aqueous phase was extracted twice more with DCM. The combined organic phases were dried on sodium sulphate and evaporated down. The residue was stirred into petroleum ether, the precipitate formed was suction filtered and dried.
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.